Ethyl Propargylate-13C3

Description

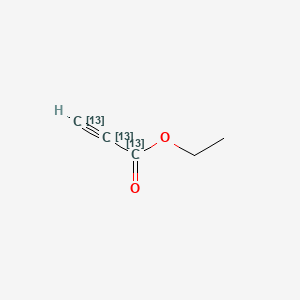

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (1,2,3-13C3)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3/i1+1,3+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVJYQGSRWVMQV-CGANOEODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13C]#[13CH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745948 | |

| Record name | Ethyl (~13~C_3_)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-08-3 | |

| Record name | Ethyl (~13~C_3_)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-08-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Ethyl Propargylate-13C3 and its chemical properties?

For Researchers, Scientists, and Drug Development Professionals

Ethyl Propargylate-13C3 is a stable isotope-labeled version of ethyl propiolate, an important reagent in organic synthesis and analytical chemistry. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies. The inclusion of three Carbon-13 atoms makes it a valuable tool in proteomics research and metabolic studies where it can be used as a tracer or for quantification.[1]

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity odor.[2][3] It is miscible with common organic solvents.[3] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 1173019-08-3 | [1] |

| Molecular Formula | C₂¹³C₃H₆O₂ (H¹³C≡¹³C¹³CO₂C₂H₅) | [1] |

| Molecular Weight | 101.08 g/mol | [1] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 120 °C | |

| Density | 0.997 g/mL at 25 °C | |

| Isotopic Purity | 99 atom % ¹³C | |

| Chemical Purity | 97% (CP) | |

| Storage Temperature | 2-8°C | |

| Flash Point | 25 °C (77 °F) |

Chemical Reactivity and Applications

The chemical reactivity of this compound is centered around its electrophilic alkyne group.[3] This functional group makes it a versatile building block in organic synthesis and a useful derivatizing agent, particularly for thiol-containing molecules.[2][3]

Derivatization of Thiols

A significant application of ethyl propiolate, and by extension its isotopically labeled form, is the derivatization of thiols (sulfhydryl compounds).[2] It readily reacts with thiols in a nucleophilic addition-elimination reaction to form stable derivatives.[2] This reaction is instrumental in the modification, detection, and quantification of thiol-containing molecules such as the amino acid cysteine and the drug captopril.[4] The resulting derivative can be analyzed using techniques like UV spectroscopy and chromatography.[2][4] The ¹³C labeling in this compound allows for its use in mass spectrometry-based applications for sensitive detection and quantification.

Use in Organic Synthesis

Ethyl propiolate is a valuable precursor in the synthesis of various organic compounds, including heterocyclic molecules like isoxazoles and pyrazoles, which are important scaffolds in medicinal chemistry.[5] The alkyne functionality can participate in a variety of chemical transformations, including cycloaddition reactions and nucleophilic additions.

Experimental Protocols

General Protocol for Thiol Derivatization

The following is a generalized procedure for the derivatization of thiols using ethyl propiolate, which can be adapted for this compound. The reaction kinetics are influenced by pH, reagent concentration, and temperature.[4]

-

Sample Preparation: Prepare a solution of the thiol-containing compound in a suitable buffer. The choice of buffer and pH will depend on the specific thiol and the desired reaction rate.[4]

-

Reagent Preparation: Prepare a solution of this compound in an appropriate organic solvent (e.g., acetonitrile).

-

Derivatization Reaction: Mix the thiol solution with the this compound solution. The reaction can be carried out at room temperature or heated to accelerate the process.[4] The progress of the reaction can be monitored by techniques such as HPLC or TLC.

-

Analysis: Once the reaction is complete, the resulting derivative can be analyzed by HPLC with UV or mass spectrometric detection.[4] The use of this compound will result in a 3 Dalton mass shift, facilitating its detection and differentiation from endogenous, unlabeled molecules in mass spectrometry.

Synthesis of Ethyl Propiolate (Unlabeled)

A one-step synthesis method for unlabeled ethyl propiolate has been reported, which could be adapted for the synthesis of the labeled compound using labeled starting materials.[6][7]

-

Conditions: The reaction is carried out at a temperature between 0 and 40 °C.[6][7] The reaction is monitored by gas chromatography until the propargyl alcohol is completely consumed.[7]

This method is highlighted for its mild reaction conditions and the ready availability of the starting materials.[6][7]

Visualizations

Caption: Reaction of a thiol with this compound.

Caption: Workflow for thiol analysis using this compound.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is classified as a skin, eye, and respiratory irritant. It is intended for research use only and not for diagnostic or therapeutic purposes.[1] Always consult the safety data sheet (SDS) before handling this chemical.

References

- 1. scbt.com [scbt.com]

- 2. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]

- 3. Ethyl propiolate - Wikipedia [en.wikipedia.org]

- 4. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101318900B - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]

- 7. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]

Technical Guide: Synthesis and Purification of Ethyl Propargylate-¹³C₃ for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ethyl Propargylate-¹³C₃, a stable isotope-labeled compound valuable for a range of research applications, including metabolic tracing and as a component in mechanistic studies. This document outlines a reliable two-step synthetic pathway, detailed experimental protocols, purification techniques, and safety considerations.

Introduction

Ethyl Propargylate-¹³C₃ is the ethyl ester of propiolic acid, isotopically labeled with carbon-13 at all three carbon positions of the propargyl group. The presence of the ¹³C isotopes makes it a powerful tool in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its primary applications are in metabolic research and drug development, where it can be used to trace the metabolic fate of the propargyl moiety and to elucidate reaction mechanisms.

The synthesis of Ethyl Propargylate-¹³C₃ is approached via a robust two-step process commencing with the commercially available Propargyl alcohol-¹³C₃. The synthetic strategy involves:

-

Oxidation: The conversion of Propargyl alcohol-¹³C₃ to Propargylic acid-¹³C₃.

-

Esterification: The subsequent Fischer esterification of Propargylic acid-¹³C₃ with ethanol to yield the final product, Ethyl Propargylate-¹³C₃.

This guide provides detailed methodologies for each of these steps, along with protocols for the purification of the intermediate and the final product to a high degree of purity suitable for research use.

Synthesis Pathway

The logical workflow for the synthesis of Ethyl Propargylate-¹³C₃ is depicted below.

Experimental Protocols

Step 1: Oxidation of Propargyl alcohol-¹³C₃ to Propargylic acid-¹³C₃

The Jones oxidation is a reliable method for oxidizing primary alcohols to carboxylic acids.[1][2][3][4][5]

Materials:

-

Propargyl alcohol-¹³C₃ (99 atom % ¹³C)

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropyl alcohol (for quenching)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Preparation of Jones Reagent: In a flask immersed in an ice-water bath, dissolve chromium trioxide (2.67 g, 26.7 mmol) in concentrated sulfuric acid (2.3 mL), and then slowly add deionized water (7.5 mL) with stirring. The final volume should be approximately 10 mL.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve Propargyl alcohol-¹³C₃ (1.0 g, 16.9 mmol) in acetone (20 mL). Cool the solution to 0-5 °C using an ice-water bath.

-

Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of Propargyl alcohol-¹³C₃, maintaining the reaction temperature between 0-10 °C. The color of the reaction mixture will change from orange/red to green/blue as the Cr(VI) is reduced to Cr(III).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, quench any excess oxidant by the dropwise addition of isopropyl alcohol until the orange color is no longer present.

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Remove the acetone under reduced pressure.

-

To the remaining aqueous slurry, add deionized water (20 mL) and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Propargylic acid-¹³C₃.

-

Purification of Propargylic acid-¹³C₃:

The crude Propargylic acid-¹³C₃ can be purified by crystallization from a suitable solvent such as carbon tetrachloride or a mixture of hexane and ethyl acetate to yield a crystalline solid.[6]

Step 2: Fischer Esterification of Propargylic acid-¹³C₃ to Ethyl Propargylate-¹³C₃

This standard esterification procedure utilizes an excess of ethanol to drive the reaction towards the product.[7][8][9][10][11]

Materials:

-

Propargylic acid-¹³C₃ (from Step 1)

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Propargylic acid-¹³C₃ (1.0 g, 13.7 mmol) in absolute ethanol (20 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the esterification by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane (30 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL) until effervescence ceases, and finally with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl Propargylate-¹³C₃.

-

Purification of Ethyl Propargylate-¹³C₃

High purity Ethyl Propargylate-¹³C₃ for research use can be achieved by fractional distillation.

Procedure:

-

Set up a fractional distillation apparatus with a short Vigreux column.

-

Carefully transfer the crude Ethyl Propargylate-¹³C₃ to the distillation flask.

-

Heat the flask gently under atmospheric pressure.

-

Collect the fraction boiling at approximately 120 °C. The boiling point of the unlabeled ethyl propiolate is a good reference.

-

The purity of the collected fractions should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Ethyl Propargylate-¹³C₃.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| Propargylic acid-¹³C₃ | ¹³C₃H₂O₂ | 73.05 | Crystalline Solid | ~144 (decomposes) |

| Ethyl Propargylate-¹³C₃ | ¹³C₃H₂O₂C₂H₄ | 101.08 | Colorless Liquid | ~120 |

Table 2: Expected Spectroscopic Data for Ethyl Propargylate-¹³C₃

Note: The chemical shifts are based on the unlabeled compound and will be significantly different in the ¹³C NMR due to direct observation of the labeled carbons. The ¹H NMR will show extensive ¹³C-¹H coupling.

| Nucleus | Expected Chemical Shift (ppm) (Unlabeled Reference) | Multiplicity (Unlabeled Reference) |

| ¹H | ~4.2 (CH₂) | Quartet |

| ¹H | ~2.9 (C≡CH) | Singlet |

| ¹H | ~1.3 (CH₃) | Triplet |

| ¹³C | ~152 (C=O) | - |

| ¹³C | ~78 (C≡CH) | - |

| ¹³C | ~76 (C≡CH) | - |

| ¹³C | ~62 (OCH₂) | - |

| ¹³C | ~14 (CH₃) | - |

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

-

Chromium trioxide and Jones Reagent: Highly toxic, corrosive, and carcinogenic. Handle with extreme care.

-

Sulfuric Acid: Highly corrosive. Handle with care.

-

Ethyl Propargylate: Flammable liquid and lachrymator. Avoid inhalation and contact with skin and eyes.[12][13][14][15][16]

-

Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Logical Relationships in Purification

The choice of purification method is dictated by the physical properties of the compounds and the nature of the impurities.

References

- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Jones Oxidation [organic-chemistry.org]

- 4. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Jones oxidation - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cerritos.edu [cerritos.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. johndwalsh.com [johndwalsh.com]

- 13. nj.gov [nj.gov]

- 14. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 15. lobachemie.com [lobachemie.com]

- 16. fishersci.com [fishersci.com]

Ethyl Propargylate-13C3 CAS number and molecular weight.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the properties, potential applications, and representative experimental protocols for Ethyl Propargylate-13C3, a stable isotope-labeled compound for advanced research in proteomics and medicinal chemistry.

Introduction

This compound is the stable isotope-labeled analogue of Ethyl Propargylate (also known as ethyl propiolate). It is structurally identical to the parent compound, except that the three carbon atoms of the propargyl group have been replaced with the heavy isotope, carbon-13. This isotopic labeling renders the molecule invaluable for a range of modern biochemical and analytical techniques, particularly those involving mass spectrometry.

The terminal alkyne group is a key functional moiety, serving as a versatile chemical handle for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the covalent attachment of reporter tags (like biotin or fluorophores) to molecules of interest in complex biological systems. The 13C3 label provides a distinct mass shift (+3 Da), enabling the differentiation and quantification of labeled versus unlabeled species in mass spectrometry-based analyses. Its primary applications are in proteomics research and as a synthetic precursor for labeled bioactive molecules.

Physicochemical Properties and Data

The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1173019-08-3 | [1] |

| Molecular Formula | C₂¹³C₃H₆O₂ | [1] |

| Molecular Weight | 101.08 g/mol | [1] |

| Synonyms | Ethyl propiolate-13C3, Ethyl acetylenecarboxylate-13C3 | |

| Appearance | Clear Colorless Oil | |

| Boiling Point | 120 °C | |

| Density | 0.997 g/mL at 25 °C | |

| Storage Temperature | 2-8°C |

Core Applications and Experimental Protocols

This compound is an ideal reagent for use as a broad-spectrum covalent probe in Activity-Based Protein Profiling (ABPP), a powerful strategy to map reactive residues in the proteome. The terminal alkyne acts as a "warhead" that can covalently modify nucleophilic amino acid residues (e.g., cysteine, lysine) in proteins. The 13C3-label facilitates mass spectrometry-based identification and quantification of these target sites.

Representative Experimental Protocol: ABPP Workflow

-

Cell Lysate Preparation:

-

Harvest cultured cells (e.g., HEK293T) and wash twice with cold PBS.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail).

-

Lyse cells by sonication on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Probe Labeling:

-

Dilute the proteome to a final concentration of 1 mg/mL in lysis buffer.

-

Treat the proteome with this compound at a final concentration of 100 µM. A DMSO stock of the probe should be used.

-

Incubate for 1 hour at 37°C with gentle agitation.

-

-

Click Chemistry Reaction (CuAAC):

-

Prepare the click-reaction cocktail. For a 100 µL reaction, add the following in order:

-

1 µL of 10 mM Azide-PEG3-Biotin in DMSO.

-

1 µL of 50 mM Tris(2-carboxyethyl)phosphine (TCEP) in water.

-

3 µL of 10 mM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO.

-

1 µL of 50 mM Copper(II) Sulfate in water.

-

-

Add 6 µL of the click cocktail to the 100 µL labeled proteome.

-

Incubate for 1 hour at room temperature.

-

-

Protein Precipitation and Digestion:

-

Precipitate the protein by adding 4 volumes of cold acetone and incubating overnight at -20°C.

-

Pellet the protein by centrifugation and wash twice with cold methanol.

-

Resuspend the protein pellet in 8 M urea, reduce with DTT, and alkylate with iodoacetamide.

-

Dilute the urea to <1 M and digest overnight with sequencing-grade trypsin.

-

-

Enrichment and Mass Spectrometry:

-

Enrich the biotinylated (probe-labeled) peptides using streptavidin-coated magnetic beads.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the bound peptides.

-

Analyze the peptides by LC-MS/MS. The 13C3-label will produce a characteristic mass shift in the peptide fragments containing the modified residue, aiding in confident identification of the labeling site.

-

Ethyl Propargylate is a known precursor for the synthesis of pyrazolo[1,5-a]pyridines, a class of heterocyclic compounds with demonstrated inhibitory activity against protein kinases, such as PI3Kδ. Using this compound allows for the creation of a labeled version of these inhibitors, which can be used as a tracer in pharmacokinetic studies or as an internal standard for quantitative bioassays.

Representative Synthesis Protocol: Synthesis of a Labeled Pyrazolo[1,5-a]pyridine Core

-

Reaction Setup:

-

To a solution of a suitable N-aminopyridinium salt (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert nitrogen atmosphere, add this compound (1.2 mmol).

-

Add a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 mmol), dropwise to the stirring solution at room temperature.

-

-

Cycloaddition Reaction:

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Workup and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the 13C3-labeled pyrazolo[1,5-a]pyridine derivative. The structure can be confirmed by NMR and high-resolution mass spectrometry, which will show the characteristic +3 Da mass increase.

-

Mandatory Visualizations

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Caption: Simplified PI3K/AKT Signaling Pathway.

References

Principle of Stable Isotope Labeling with Ethyl Propargylate-¹³C₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles behind stable isotope labeling using Ethyl Propargylate-¹³C₃. It details the underlying bioorthogonal chemistry, experimental workflows, and applications in quantitative proteomics and drug development.

Core Principle: A Dual-Function Chemical Probe

Ethyl Propargylate-¹³C₃ is a powerful chemical probe designed for the dual purposes of metabolic labeling and quantitative analysis. Its utility stems from two key features: a terminal alkyne group and a stable isotope label.

-

Metabolic Labeling via the Propargyl Group: The propargyl group, a three-carbon chain with a terminal alkyne, can be metabolically incorporated into various biomolecules. While the exact pathways of incorporation for ethyl propargylate would need to be empirically determined in the biological system of interest, analogous small molecules are known to be processed by cellular enzymes and integrated into lipids, carbohydrates, or post-translationally modify proteins.

-

Bioorthogonal "Click" Chemistry Handle: The terminal alkyne is a bioorthogonal functional group. This means it is chemically inert within biological systems but can undergo a highly specific and efficient reaction with a partner molecule, most commonly an azide. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the covalent attachment of reporter molecules, such as biotin for affinity purification or fluorescent dyes for imaging.[1][2][3][4][5]

-

Stable Isotope Labeling for Quantification: The three carbon atoms of the propargyl group are replaced with the heavy stable isotope, Carbon-13 (¹³C). This results in a mass shift of +3 Daltons for any biomolecule that incorporates the label compared to its unlabeled counterpart.[6][7][8][] This mass difference is readily detectable by mass spectrometry, enabling the relative or absolute quantification of the labeled biomolecules.[10][11][12]

Experimental Workflow

A typical experimental workflow using Ethyl Propargylate-¹³C₃ for quantitative proteomics involves several key stages, from metabolic labeling to mass spectrometry analysis and data interpretation.

Experimental Protocols

The following are generalized protocols for key experiments. These should be optimized for the specific cell type and experimental goals.

Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells at a desired density and allow them to adhere overnight in standard culture medium.

-

Labeling Medium Preparation: Prepare fresh culture medium supplemented with Ethyl Propargylate-¹³C₃. The final concentration of the probe should be optimized and can range from 10 µM to 100 µM. A control culture with the unlabeled ("light") version of the probe or a vehicle control should be run in parallel.

-

Metabolic Labeling: Remove the standard medium from the cells, wash once with PBS, and add the labeling medium. Incubate for a period of time sufficient for metabolic incorporation (e.g., 6-24 hours). The optimal labeling time will vary depending on the biological process being studied.

-

Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated probe. Harvest the cells by scraping or trypsinization, and pellet them by centrifugation. The cell pellet can be stored at -80°C until further processing.

Click Chemistry Reaction (CuAAC)

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with protease inhibitors). Lyse the cells by sonication or other appropriate methods on ice. Clarify the lysate by centrifugation to remove cellular debris.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a 1 mL final reaction volume, the components are typically added in the following order:

-

Protein lysate (e.g., 1 mg of total protein)

-

Biotin-Azide (e.g., 100 µM final concentration)

-

Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 1 mM final concentration, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 100 µM final concentration)

-

Copper(II) Sulfate (CuSO₄) (e.g., 1 mM final concentration)

-

Note: Amine-based buffers like Tris should be avoided in the final reaction mixture as they can chelate copper.[13]

-

-

Reaction Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rocking.

-

Protein Precipitation: Precipitate the protein to remove excess reaction reagents. A common method is methanol-chloroform precipitation.

Enrichment of Labeled Proteins

-

Resuspend Protein Pellet: Resuspend the precipitated protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea or 1% SDS in PBS).

-

Streptavidin Bead Incubation: Add streptavidin-coated magnetic or agarose beads to the protein solution. Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins. This typically includes washes with high salt, urea, and detergents.

-

Elution or On-Bead Digestion: The bound proteins can be eluted from the beads (e.g., by boiling in SDS-PAGE sample buffer) or, more commonly for proteomics, subjected to on-bead digestion.

Data Presentation and Interpretation

The ¹³C₃ label on Ethyl Propargylate introduces a predictable mass shift in the mass spectra of labeled peptides. This allows for the quantification of changes in the abundance of labeled proteins between different experimental conditions.

Mass Shift Calculation

The theoretical mass shift introduced by the ¹³C₃-propargyl group can be calculated as follows:

| Isotope | Natural Abundance | Atomic Mass (Da) |

| ¹²C | ~98.9% | 12.000000 |

| ¹³C | ~1.1% | 13.003355 |

The mass difference between one ¹³C and one ¹²C atom is approximately 1.003355 Da. For a ¹³C₃ label, the total mass shift is:

3 * (13.003355 Da - 12.000000 Da) = 3.010065 Da

This mass shift will be observed for every peptide that contains the Ethyl Propargylate-¹³C₃ modification.

Quantitative Data Summary

The following table illustrates how quantitative data from a hypothetical experiment comparing a control and a treated sample might be presented. The ratios are derived from the relative intensities of the light (¹²C) and heavy (¹³C₃) isotopic peaks in the mass spectrometer.

| Protein ID | Gene Name | Peptide Sequence | Control (Light) Intensity | Treated (Heavy) Intensity | Ratio (Heavy/Light) |

| P04637 | TP53 | K.VGEALGR.L | 1.5 x 10⁶ | 1.6 x 10⁶ | 1.07 |

| Q9Y243 | HDAC1 | A.LLGDFFR.K | 2.1 x 10⁷ | 4.5 x 10⁷ | 2.14 |

| P62258 | H4C1 | T.AMDVVYALKR.Q | 8.9 x 10⁵ | 4.3 x 10⁵ | 0.48 |

| P31946 | YWHAZ | I.YLMK.Q | 5.4 x 10⁶ | 5.5 x 10⁶ | 1.02 |

*Indicates the modified amino acid residue.

Signaling Pathway and Logical Relationship Diagrams

The application of Ethyl Propargylate-¹³C₃ can be used to study dynamic cellular processes, such as signaling pathways. For instance, if a particular signaling pathway leads to the increased modification of a set of proteins, this can be quantified.

Applications in Drug Development

The use of Ethyl Propargylate-¹³C₃ and similar chemical probes has significant applications in drug development:

-

Target Deconvolution: Identifying the cellular targets of a drug candidate.

-

Biomarker Discovery: Discovering proteins whose modification status changes upon drug treatment.

-

Mechanism of Action Studies: Elucidating the molecular pathways affected by a drug.

-

Pharmacodynamic Studies: Measuring the engagement of a drug with its target in a cellular or in vivo context.

By providing a quantitative readout of changes in protein modification, this stable isotope labeling strategy offers a powerful tool for understanding the complex interactions between small molecules and the cellular proteome.

References

- 1. bioclone.net [bioclone.net]

- 2. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 10. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. itsibio.com [itsibio.com]

- 12. Quantitative Top-Down Proteomics in Complex Samples Using Protein-Level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cellular Metabolism: A Technical Guide to the Applications of 13C Labeled Compounds in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Carbon-13 (¹³C) labeled compounds in metabolic research. As a powerful tool for tracing the fate of molecules within complex biological systems, stable isotope tracing with ¹³C has become indispensable for elucidating metabolic pathways, quantifying fluxes, and understanding the metabolic reprogramming inherent in various diseases and in response to therapeutic interventions. This guide details the core methodologies, data interpretation, and practical applications, with a focus on metabolic flux analysis and its relevance to drug discovery and development.

Core Principles of ¹³C Isotopic Labeling

Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or an entire cell.[1] The fundamental principle involves substituting one or more atoms in a molecule of interest with their stable, non-radioactive isotope.[1] For carbon, the heavy isotope ¹³C is utilized in place of the more abundant ¹²C.[1]

The process begins by supplying a biological system—be it cultured cells or a whole organism—with a substrate, such as glucose or glutamine, that has been enriched with ¹³C.[1] This labeled substrate is then taken up by the cells and integrated into various metabolic pathways.[1] As the ¹³C atoms traverse through glycolysis, the tricarboxylic acid (TCA) cycle, and other metabolic routes, they are incorporated into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.[1]

Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then employed to detect and quantify the incorporation of ¹³C into these metabolites.[2][3] The resulting data provides a detailed snapshot of the metabolic state of the system, revealing the intricate flow of carbon through the metabolic network.

Applications in Metabolic Research and Drug Development

The insights gained from ¹³C tracing studies are invaluable across various stages of research and drug development:

-

Metabolic Tracing in Biological Systems: ¹³C labeled compounds are crucial for metabolic tracing studies, allowing researchers to track the fate of carbon atoms through metabolic pathways. This approach enables the quantitative analysis of metabolic fluxes and the identification of metabolic bottlenecks, which is vital for understanding diseases like cancer and diabetes.[4]

-

Drug Metabolism and Pharmacokinetics: By administering a ¹³C-labeled drug, researchers can track its breakdown and excretion, providing critical insights into how the body processes the compound. This aids in optimizing the pharmacokinetic properties of new drug candidates and reducing potential toxicity.[4][5]

-

Mechanism of Action Studies: Tracing the metabolic fate of a ¹³C-labeled nutrient in the presence of a drug can help identify the specific pathways and enzymes that are affected. This can confirm drug-target engagement and elucidate the downstream metabolic consequences of inhibiting a particular enzyme.[1]

-

Target Identification and Validation: By comparing the metabolic fluxes in healthy versus diseased states, researchers can identify metabolic enzymes or pathways that are critical for disease progression and represent novel drug targets.[6]

Quantitative Data Presentation

The quantitative output from ¹³C labeling experiments is rich with information. A primary dataset is the Mass Isotopologue Distribution (MID) , which details the fractional abundance of each isotopologue for a given metabolite. This data is then used to calculate metabolic fluxes.

Table 1: Example Mass Isotopologue Distribution (MID) for Citrate in Cancer Cells

This table illustrates hypothetical MID data for citrate extracted from cancer cells cultured with [U-¹³C₆]-glucose. The distribution reveals the extent of glucose-derived carbon incorporation into the citrate pool.

| Isotopologue | Mass Shift | Fractional Abundance (%) | Interpretation |

| M+0 | 0 | 5 | Unlabeled citrate |

| M+1 | +1 | 10 | Citrate with one ¹³C atom |

| M+2 | +2 | 35 | Citrate with two ¹³C atoms (primarily from the first turn of the TCA cycle with labeled Acetyl-CoA) |

| M+3 | +3 | 20 | Citrate with three ¹³C atoms |

| M+4 | +4 | 25 | Citrate with four ¹³C atoms (indicative of multiple turns of the TCA cycle) |

| M+5 | +5 | 5 | Citrate with five ¹³C atoms |

| M+6 | +6 | 0 | Fully labeled citrate (rare in short-term labeling) |

Table 2: Comparative Metabolic Fluxes in Cancer vs. Normal Cells

This table presents a simplified comparison of key metabolic fluxes, determined by ¹³C-MFA, between normal and cancerous cells, highlighting the metabolic reprogramming characteristic of cancer. Fluxes are shown relative to the glucose uptake rate.[6]

| Pathway | Flux in Normal Fibroblasts (relative to glucose uptake) | Flux in Glioblastoma Cells (relative to glucose uptake) |

| Glycolysis to Lactate | 0.1 | 0.8 |

| TCA Cycle (from Glucose) | 0.8 | 0.15 |

| TCA Cycle (from Glutamine) | 0.1 | 0.7 |

| Fatty Acid Synthesis | 0.05 | 0.4 |

Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality and reproducible data in ¹³C labeling studies.

Isotopic Labeling Experiment in Cell Culture

This protocol outlines the steps for labeling adherent mammalian cells with a ¹³C-labeled substrate.

Materials:

-

Adherent mammalian cells (e.g., A549 lung carcinoma cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Isotope labeling medium (e.g., DMEM without glucose, supplemented with [U-¹³C₆]-glucose, 10% dialyzed FBS)

-

Phosphate-buffered saline (PBS)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest.

-

Cell Attachment: Allow cells to attach and grow in complete growth medium for at least 6 hours in a humidified incubator.

-

Medium Exchange: On the day of the experiment, aspirate the growth medium completely.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual unlabeled nutrients.

-

Isotope Labeling: Add the pre-warmed isotope labeling medium to the cells.

-

Incubation: Return the plates to the incubator and incubate for the desired time to allow for the incorporation of the ¹³C label and to reach isotopic steady state. The time required can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[7][8]

Metabolite Quenching and Extraction

This is a critical step to instantaneously halt all enzymatic activity and preserve the in vivo metabolic state.

Materials:

-

Quenching solution: 80:20 methanol:water, pre-chilled to -70°C.[4]

-

Cell scraper

-

Dry ice

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

Procedure:

-

Quenching: At the end of the labeling period, rapidly aspirate the labeling medium.

-

Immediately add the pre-chilled quenching solution to the culture plate to cover the cell monolayer.[4]

-

Place the culture dish on dry ice for 10 minutes to ensure complete and rapid quenching.[1]

-

Cell Lysis and Collection: Transfer the plate to wet ice and use a cell scraper to detach the frozen cell lysate.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Extraction: Vortex the tube for 10 minutes, alternating between 30 seconds of vortexing and 1 minute on ice.[1]

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites into a new pre-chilled tube.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Sample Preparation for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing ¹³C labeling in metabolites. This often requires derivatization to make the metabolites volatile.

Materials:

-

Dried metabolite extract

-

Derivatization reagents (e.g., Methoxyamine hydrochloride in pyridine, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))

-

Heating block or oven

-

GC-MS vials with inserts

Procedure:

-

Drying: Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator.

-

Derivatization (Two-step):

-

Oximation: Add methoxyamine hydrochloride in pyridine to the dried extract, vortex, and incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to protect carbonyl groups.

-

Silylation: Add MTBSTFA, vortex, and incubate at a higher temperature (e.g., 70°C) for a set time (e.g., 60 minutes) to derivatize hydroxyl and amine groups.

-

-

Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Sample Preparation for LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique that often does not require derivatization.

Materials:

-

Dried metabolite extract

-

Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

-

LC-MS vials

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase solvent.

-

Centrifugation: Centrifuge the reconstituted sample at high speed to pellet any insoluble material.

-

Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.

Sample Preparation for NMR Spectroscopy

NMR spectroscopy provides detailed information on the positional labeling of carbons within a metabolite.

Materials:

-

Dried metabolite extract

-

Deuterated solvent (e.g., D₂O) with an internal standard (e.g., DSS)

-

NMR tubes (5 mm)

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in the deuterated solvent containing the internal standard.

-

pH Adjustment: Adjust the pH of the sample if necessary, as chemical shifts can be pH-dependent.

-

Transfer: Transfer the sample to a 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for a ¹³C metabolic flux analysis experiment.

Central Carbon Metabolism

Caption: Key pathways of central carbon metabolism.

This guide provides a foundational understanding of the application of ¹³C labeled compounds in metabolic research. The methodologies and data interpretation frameworks presented here are essential for researchers aiming to leverage this powerful technology to gain deeper insights into cellular physiology and to accelerate the development of novel therapeutics.

References

- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 5. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ethyl Propargylate-¹³C₃ in Advancing Click Chemistry for Quantitative Proteomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug discovery, the convergence of click chemistry and stable isotope labeling has emerged as a powerful strategy for the quantitative analysis of complex biological systems. At the forefront of this intersection lies Ethyl Propargylate-¹³C₃, an isotopically labeled alkyne probe that serves as a critical tool for researchers seeking to precisely dissect cellular processes. This technical guide provides a comprehensive overview of the role of Ethyl Propargylate-¹³C₃ in click chemistry, with a particular focus on its application in quantitative proteomics.

Introduction to Click Chemistry and Bioorthogonal Labeling

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring in a modular fashion under mild, biocompatible conditions. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide- and an alkyne-functionalized molecule.[1][2][3] This bioorthogonal reaction, meaning it proceeds within a living system without interfering with native biochemical processes, has revolutionized the way scientists can label and visualize biomolecules.

Ethyl Propargylate-¹³C₃: A Stable Isotope-Labeled Alkyne Probe

Ethyl Propargylate-¹³C₃ is a specialized chemical reagent designed for use in click chemistry-based applications. Its structure consists of a terminal alkyne group, which is the reactive handle for the CuAAC reaction, and an ethyl ester group. Crucially, the three carbon atoms of the propargyl group are replaced with the stable, heavier isotope of carbon, ¹³C. This isotopic labeling is the key feature that enables its use in quantitative studies.

Table 1: Properties of Ethyl Propargylate-¹³C₃

| Property | Value |

| Chemical Formula | C₂¹³C₃H₆O₂ |

| Molecular Weight | 101.08 g/mol |

| CAS Number | 1173019-08-3 |

| Appearance | Liquid |

| Isotopic Purity | Typically >99 atom % ¹³C |

Data sourced from commercial supplier information.

The primary advantage of using Ethyl Propargylate-¹³C₃ lies in its application for quantitative mass spectrometry . When a biomolecule labeled with this probe is analyzed by mass spectrometry, its corresponding peptide fragments will exhibit a characteristic mass shift of +3 Daltons compared to its unlabeled counterpart. This mass difference allows for the precise and simultaneous quantification of the relative abundance of a target biomolecule under different experimental conditions.

Application in Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used method for this purpose. However, click chemistry with probes like Ethyl Propargylate-¹³C₃ offers a powerful alternative for activity-based protein profiling (ABPP) and the study of post-translational modifications (PTMs).

The general workflow for a quantitative proteomics experiment using Ethyl Propargylate-¹³C₃ is as follows:

Figure 1: General workflow for quantitative proteomics using Ethyl Propargylate-¹³C₃.

In this workflow, two distinct cell or lysate populations (e.g., control vs. treated) are incubated with an azide-modified probe that targets a specific class of proteins or a post-translational modification. After labeling, one sample is subjected to a click reaction with unlabeled ("light") ethyl propargylate, while the other is reacted with Ethyl Propargylate-¹³C₃ ("heavy"). The samples are then combined, digested into peptides, and analyzed by LC-MS/MS. The relative peak intensities of the light and heavy isotopically labeled peptides provide a precise measure of the change in the target protein's activity or modification state between the two conditions.

Experimental Protocols

The following are generalized protocols for performing a CuAAC reaction with Ethyl Propargylate-¹³C₃ for labeling proteins in a cell lysate. Optimization is often necessary for specific applications.

Materials

-

Cell lysate containing azide-modified proteins

-

Ethyl Propargylate-¹³C₃

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Sodium ascorbate (freshly prepared)

-

Phosphate-buffered saline (PBS)

-

DMSO (for dissolving reagents)

Reagent Preparation

Table 2: Stock Solution Preparation

| Reagent | Concentration | Solvent |

| Ethyl Propargylate-¹³C₃ | 10 mM | DMSO |

| Copper(II) sulfate | 50 mM | Water |

| THPTA or TBTA | 50 mM | Water or DMSO |

| Sodium Ascorbate | 500 mM | Water (prepare fresh) |

Labeling Protocol

-

To 50 µL of cell lysate (1-2 mg/mL protein concentration), add 5 µL of a 10 mM solution of Ethyl Propargylate-¹³C₃.

-

Prepare the copper catalyst solution by mixing CuSO₄ and the ligand (THPTA or TBTA) in a 1:2 molar ratio.

-

Add the copper catalyst solution to the lysate to a final copper concentration of 1 mM.

-

Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

-

The labeled proteins are now ready for downstream processing, such as enrichment and mass spectrometry analysis.

Data Presentation and Interpretation

Following LC-MS/MS analysis, the data is processed to identify and quantify the ¹³C-labeled peptides. The ratio of the peak intensities of the heavy (¹³C-labeled) to light (unlabeled) peptide pairs reflects the relative abundance of the target protein modification between the two experimental conditions.

Table 3: Example Quantitative Proteomics Data

| Protein ID | Peptide Sequence | Light Intensity (Control) | Heavy Intensity (Treated) | Fold Change (Heavy/Light) |

| P12345 | ACDE(azide-K)FGHI | 1.2 x 10⁶ | 3.6 x 10⁶ | 3.0 |

| Q67890 | LMN(azide-K)OPQR | 5.4 x 10⁵ | 2.7 x 10⁵ | 0.5 |

| R11121 | STUV(azide-K)WXYZ | 8.9 x 10⁴ | 9.1 x 10⁴ | 1.0 |

This data would indicate that the modification on protein P12345 increased three-fold upon treatment, the modification on protein Q67890 decreased by half, and the modification on protein R11121 remained unchanged.

Logical Relationships in a Click Chemistry Experiment

The successful execution of a click chemistry experiment for quantitative proteomics relies on a series of logical dependencies and considerations.

References

An In-depth Technical Guide to Thiol Derivatization for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiol derivatization for mass spectrometry (MS), a critical technique for the study of cysteine-containing proteins and peptides. Cysteine residues, with their reactive thiol groups, play pivotal roles in protein structure, enzyme catalysis, and redox signaling. Their susceptibility to various post-translational modifications (PTMs) makes them key targets in biomedical research and drug development. However, the inherent lability of many of these modifications necessitates derivatization to ensure stable and accurate analysis by mass spectrometry.

This guide details the core principles of thiol derivatization, compares common derivatizing agents, provides detailed experimental protocols, and illustrates key workflows and chemical reactions through diagrams.

The Importance of Thiol Derivatization in Mass Spectrometry

Cysteine thiols are highly reactive and can exist in various oxidation states, forming disulfide bonds, or undergoing modifications such as S-nitrosylation, S-glutathionylation, and sulfenylation.[1][2] These modifications are often transient and can be easily altered during sample preparation and analysis.[3][4] Derivatization, typically through alkylation, serves two primary purposes:

-

Stabilization: It converts the reactive thiol group into a stable thioether bond, preventing artefactual oxidation or disulfide bond formation.[5][6]

-

Detection and Quantification: The derivatizing agent adds a specific mass to the cysteine residue, allowing for its confident identification in the mass spectrum. Furthermore, isotopically labeled derivatizing agents are widely used for quantitative proteomics studies.[4]

Common Thiol Derivatization Reagents: A Comparative Overview

The choice of derivatizing agent is crucial and depends on the specific application, desired reactivity, and analytical workflow. The most commonly used classes of reagents are haloacetamides and maleimides.

Haloacetamides (e.g., Iodoacetamide - IAM)

Iodoacetamide is a widely used alkylating agent that reacts with the thiolate anion of cysteine via an SN2 nucleophilic substitution reaction, forming a stable carbamidomethyl-cysteine adduct.[7][8]

Key Characteristics:

-

Reaction pH: The reaction is most efficient at a slightly alkaline pH (around 8.0) where the thiol group is deprotonated.[5]

-

Specificity: While highly reactive towards cysteines, IAM can exhibit side reactions with other nucleophilic residues such as methionine, histidine, lysine, and the N-terminus of peptides, especially at higher concentrations and pH.[3][9]

-

Applications: It is a standard reagent in bottom-up proteomics for reducing and alkylating proteins prior to enzymatic digestion.

Maleimides (e.g., N-ethylmaleimide - NEM)

N-ethylmaleimide reacts with cysteine thiols via a Michael addition reaction across the double bond of the maleimide ring.[5][7]

Key Characteristics:

-

Reaction pH: NEM is reactive over a broader pH range than IAM and can be used at neutral or even slightly acidic pH.[5]

-

Reactivity: It generally exhibits faster reaction kinetics with thiols compared to IAM.[10]

-

Specificity: NEM is also known to react with other nucleophilic side chains, particularly at alkaline pH.[7]

-

Applications: NEM and its derivatives are frequently used in quantitative proteomics, including redox proteomics studies to differentiate between reduced and oxidized cysteines.[11]

Other Derivatizing Agents

Besides IAM and NEM, other reagents are employed for specific applications:

-

Acrylamide: An alternative to IAM, it also alkylates cysteine residues.[3]

-

4-vinylpyridine (4-VP): Used for the pyridylethylation of cysteines.[9]

-

Isotope-Coded Affinity Tags (ICAT): These reagents contain a thiol-reactive group (typically based on iodoacetamide), a biotin affinity tag, and an isotopically light or heavy linker for quantitative analysis.[12][13][14]

-

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): These are amine-reactive tags used for multiplexed quantitative proteomics. While they do not directly target thiols, they are used in workflows where cysteine-containing peptides are enriched and quantified.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used thiol derivatization reagents.

| Reagent | Abbreviation | Reaction Type | Monoisotopic Mass Shift (Da) | Optimal pH |

| Iodoacetamide | IAM | SN2 Alkylation | +57.02146 | ~8.0 |

| N-ethylmaleimide | NEM | Michael Addition | +125.04768 | 6.5 - 7.5 |

| Acrylamide | AA | Michael Addition | +71.03711 | ~8.0 |

| 4-vinylpyridine | 4-VP | Michael Addition | +105.05785 | ~7.0 |

| Chloroacetamide | CAA | SN2 Alkylation | +57.02146 | ~8.0 |

| Iodoacetic acid | IAA | SN2 Alkylation | +58.00548 | ~8.0 |

Table 1: Properties of Common Thiol Derivatization Reagents.

| Reagent | Advantages | Disadvantages |

| Iodoacetamide (IAM) | - High reactivity with thiols- Well-established protocols- Cost-effective | - Potential for side reactions with other amino acids (Met, His, Lys, N-terminus)[3][9]- Less reactive at neutral or acidic pH |

| N-ethylmaleimide (NEM) | - Rapid reaction kinetics[10]- Reactive over a broader pH range[5]- Used in various quantitative proteomics applications | - Potential for side reactions, especially at alkaline pH[7]- Can introduce a larger mass modification |

| Acrylamide (AA) | - Good alternative to IAM- Can provide high labeling efficiency | - Potential for side reactions |

| Isotope-Coded Affinity Tag (ICAT) | - Enables relative quantification of cysteine-containing peptides- Affinity tag allows for enrichment | - Larger reagent size can affect peptide fragmentation- More complex workflow |

| iTRAQ/TMT | - High-level multiplexing for quantitative proteomics- Well-established workflows | - Indirectly quantifies cysteine peptides after enrichment- Higher cost |

Table 2: Comparison of Thiol Derivatization Reagents.

Experimental Protocols

This section provides detailed methodologies for common thiol derivatization experiments.

In-Solution Protein Reduction and Alkylation with Iodoacetamide

This protocol is a standard procedure for preparing protein samples for bottom-up proteomics analysis.[1][2]

Materials:

-

Urea

-

Tris-HCl buffer (pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Ammonium Bicarbonate (AmBic)

-

HPLC-grade water

-

Thermomixer or heating block

Procedure:

-

Protein Solubilization and Denaturation:

-

Resuspend the protein sample (e.g., cell lysate pellet) in a denaturing buffer such as 8 M urea in 100 mM Tris-HCl, pH 8.0.

-

-

Reduction:

-

Add DTT to a final concentration of 5-10 mM.

-

Incubate at 56-60°C for 30-60 minutes to reduce all disulfide bonds.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add a freshly prepared solution of iodoacetamide to a final concentration of 15-20 mM (in excess of the DTT concentration).

-

Incubate for 30-45 minutes at room temperature in the dark, as iodoacetamide is light-sensitive.

-

-

Quenching (Optional but Recommended):

-

Add DTT to a final concentration of 5 mM to quench any unreacted iodoacetamide.

-

-

Sample Preparation for Digestion:

-

Dilute the sample with a buffer compatible with the chosen protease (e.g., 50 mM Ammonium Bicarbonate for trypsin) to reduce the urea concentration to below 2 M.

-

-

Enzymatic Digestion:

-

Add the protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the reaction to stop the digestion (e.g., with formic acid to a final concentration of 0.1-1%).

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip prior to LC-MS/MS analysis.

-

Differential Alkylation for Redox Proteomics using NEM and IAM

This method allows for the relative quantification of reduced and oxidized cysteine residues.

Materials:

-

N-ethylmaleimide (NEM)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Denaturing buffer (e.g., 8 M urea)

-

Tris-HCl buffer (pH 7.0 and 8.0)

Procedure:

-

Blocking of Reduced Cysteines:

-

Lyse cells or tissues in a denaturing buffer containing NEM (e.g., 50 mM) at a neutral pH (e.g., 7.0) to block all free, reduced thiols.

-

Incubate for a sufficient time to ensure complete alkylation.

-

-

Removal of Excess NEM:

-

Precipitate the proteins (e.g., with acetone or TCA) to remove excess NEM.

-

Wash the protein pellet to remove any residual reagent.

-

-

Reduction of Oxidized Cysteines:

-

Resuspend the protein pellet in a denaturing buffer.

-

Add DTT to a final concentration of 10 mM and incubate to reduce the previously oxidized cysteine residues.

-

-

Labeling of Newly Reduced Cysteines:

-

Add IAM at a final concentration of 20 mM at a pH of ~8.0 to alkylate the newly exposed thiol groups.

-

Incubate in the dark at room temperature.

-

-

Sample Preparation for Mass Spectrometry:

-

Proceed with enzymatic digestion and sample cleanup as described in the previous protocol. The mass difference between NEM and IAM adducts allows for the identification and relative quantification of the initially reduced and oxidized cysteine populations.

-

Visualizations

The following diagrams illustrate key concepts and workflows in thiol derivatization for mass spectrometry.

Caption: General workflow for bottom-up proteomics with thiol derivatization.

Caption: Reaction mechanisms of IAM and NEM with cysteine thiols.

Caption: Workflow for quantitative thiol proteomics using isotopic labeling.

Conclusion

Thiol derivatization is an indispensable tool in mass spectrometry-based proteomics for the stable and accurate analysis of cysteine-containing proteins and their modifications. The choice of derivatization reagent and protocol should be carefully considered based on the specific research question and experimental design. This guide provides a foundational understanding of the principles, a comparison of common reagents, and detailed protocols to aid researchers in the successful application of these powerful techniques. As the field of proteomics continues to evolve, advancements in derivatization strategies will further enhance our ability to unravel the complex roles of cysteine modifications in health and disease.

References

- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 2. benchchem.com [benchchem.com]

- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ICAT Technique in Proteomics | PPTX [slideshare.net]

- 12. Isotope-coded affinity tag (ICAT) approach to redox proteomics: identification and quantitation of oxidant-sensitive cysteine thiols in complex protein mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]

- 16. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Use of Ethyl Propargylate-13C3 as an Internal Standard in Quantitative Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative analytical chemistry, particularly in fields like drug development and bioanalysis, the accuracy and precision of measurements are paramount.[1] The use of an internal standard (IS) is a fundamental technique to ensure reliable and reproducible results, especially in complex matrices analyzed by mass spectrometry (MS).[2][3] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability throughout the analytical process, from sample preparation to instrumental analysis.[2][4] Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative MS assays because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.[1][5]

This document provides a detailed protocol for the use of Ethyl Propargylate-13C3, a stable isotope-labeled version of ethyl propargylate, as an internal standard for the quantitative analysis of a target analyte. This compound is an ideal internal standard for analytes with similar chemical structures, ensuring co-elution in chromatographic systems and similar ionization efficiency in mass spectrometry, thereby providing the most accurate correction for experimental variations.[6][7]

Principle of the Method

The fundamental principle of using an internal standard is to determine the concentration of an analyte by comparing its instrumental response to that of a known and constant amount of the internal standard. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during sample preparation (e.g., extraction inconsistencies, volume errors) and instrumental analysis (e.g., injection volume differences, instrument drift, matrix effects) can be effectively normalized.[2][3][8] The analyte-to-IS response ratio is then plotted against the analyte concentration for a series of calibration standards to generate a calibration curve, which is used to determine the concentration of the analyte in unknown samples.

Materials and Reagents

-

Analyte of Interest

-

This compound (Internal Standard, IS)

-

Control Matrix (e.g., human plasma, urine, tissue homogenate)

-

High-purity solvents (e.g., Methanol, Acetonitrile, Water; HPLC or LC-MS grade)

-

Formic Acid or Ammonium Hydroxide (for mobile phase modification)

-

Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile with 0.1% formic acid)

Experimental Protocol: Quantification of a Small Molecule in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of a small molecule drug in human plasma.

1. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same solvent as the analyte.

-

Analyte Working Solutions (for Calibration Curve): Serially dilute the analyte stock solution with the appropriate solvent to prepare a series of working solutions at concentrations that will be used to spike into the control matrix for the calibration curve.

-

Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in a solvent compatible with the sample preparation method (e.g., 50:50 acetonitrile:water). The optimal concentration of the IS should be determined during method development to provide an appropriate response in the mass spectrometer.

2. Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike the control human plasma with the analyte working solutions to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in control human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 750 ng/mL).

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of each calibration standard, QC sample, and unknown plasma sample into separate microcentrifuge tubes.

-

Add a fixed volume (e.g., 20 µL) of the Internal Standard Working Solution to every tube, except for the blank matrix samples (which receive the solvent used for the IS working solution).

-

Vortex each tube briefly.

-

Add a protein precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid) to each tube.

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at an appropriate temperature.

-

Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water).

-

Vortex to ensure the residue is fully dissolved.

-

The samples are now ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions: Develop a chromatographic method that provides good separation of the analyte and the internal standard from matrix components. Since this compound is a SIL-IS, it should co-elute with the unlabeled analyte.

-

Column: A suitable C18 column is often used for small molecule analysis.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

-

Flow Rate: Typically 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions: Optimize the MS/MS parameters for both the analyte and this compound.

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

-

Multiple Reaction Monitoring (MRM): Determine the precursor and product ion transitions for both the analyte and the internal standard. The precursor ion for this compound will have a mass-to-charge ratio (m/z) that is 3 Da higher than the unlabeled analyte.

-

5. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard in each chromatogram.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard, QC sample, and unknown sample.

-

Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the best-fit line for the calibration curve. The curve should have a correlation coefficient (r²) of >0.99.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 10 | 15,300 | 50,200 | 0.305 |

| 50 | 75,800 | 49,900 | 1.519 |

| 100 | 152,000 | 50,300 | 3.022 |

| 500 | 760,000 | 50,100 | 15.170 |

| 1000 | 1,510,000 | 49,800 | 30.321 |

Table 2: Quality Control Sample Analysis

| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low QC | 3 | 2.95 | 98.3 | 4.5 |

| Mid QC | 75 | 76.2 | 101.6 | 3.1 |

| High QC | 750 | 742.5 | 99.0 | 2.8 |

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantitative analysis of a target analyte using this compound as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Troubleshooting Internal Standard Variability

Variability in the internal standard response can indicate issues with the analytical method. A systematic approach to troubleshooting is crucial.

Possible Causes of IS Variability:

-

Inconsistent sample preparation.

-

Degradation of the IS in the matrix or during processing.

-

Ion suppression or enhancement that differs significantly between samples.

-

Instrumental issues (e.g., inconsistent injection volume, detector sensitivity drift).

Troubleshooting Steps:

-

Review Sample Preparation: Ensure consistent pipetting and processing for all samples.

-

Check IS Stability: Evaluate the stability of the IS in the matrix and under the storage and processing conditions.

-

Investigate Matrix Effects: Analyze post-extraction spiked samples to assess the degree of ion suppression or enhancement.

-

Evaluate Instrument Performance: Inject a series of IS working solutions to check for instrument consistency.

By following this detailed protocol, researchers can confidently employ this compound as an internal standard to achieve accurate and precise quantification of target analytes in complex matrices.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. nebiolab.com [nebiolab.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Application Notes and Protocols for Derivatization of Cysteine Residues with Ethyl Propargylate-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction